molecular formula C18H24N2O3S B8396367 tert-Butyl 3-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No. B8396367
M. Wt: 348.5 g/mol
InChI Key: ILDWTOVMEJUDRZ-UHFFFAOYSA-N
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Patent
US07902367B2

Procedure details

Trifluoroacetic acid (2 mL) was added to 1-tert-butoxycarbonyl-3-[(benzothiazol-2-yl)oxymethyl]piperidine (460 mg, 1.32 mmol) in dichloromethane (2 mL). The mixture was stirred at room temperature for 3 hours. Subsequently, the solvent was evaporated and water was added to the residue, followed by a 1 mol/L aqueous sodium hydroxide solution to make the mixture basic. The mixture was then extracted with ethyl acetate and the extract washed with brine. The washed product was dried over magnesium sulfate and the solvent was evaporated to give 297 mg (91%) of the desired compound as a colorless oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([CH2:21][O:22][C:23]2[S:24][C:25]3[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=3[N:27]=2)[CH2:16]1)=O)(C)(C)C>ClCCl>[S:24]1[C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[N:27]=[C:23]1[O:22][CH2:21][CH:17]1[CH2:18][CH2:19][CH2:20][NH:15][CH2:16]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
460 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)COC=1SC2=C(N1)C=CC=C2
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed product was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)OCC2CNCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 297 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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